(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a C5-homologated chiral building block utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development . Featuring a protected 1,2-diol moiety (acetonide) and an α,β-unsaturated ethyl ester, this compound serves as an electrophile for Michael additions, a dienophile in Diels-Alder cycloadditions, and a precursor for stereoselective dihydroxylations . Its commercial value lies in providing a pre-installed, stereochemically pure (S)-center (typically derived from D-mannitol or L-ascorbic acid via glyceraldehyde), enabling the scalable construction of complex chiral frameworks without the need for early-stage asymmetric catalysis.
Substituting this specific building block with its racemate, the (R)-enantiomer, or an unprotected analog compromises synthetic viability. Procurement of the exact (S)-enantiomer is strictly required for target-oriented synthesis, as the pre-existing stereocenter directly dictates the facial selectivity of subsequent alkene additions; using the wrong enantiomer yields the incorrect downstream diastereomer . Furthermore, substituting with the unprotected (S,E)-ethyl 4,5-dihydroxypent-2-enoate is practically unfeasible, as the free γ-hydroxyl group rapidly undergoes spontaneous intramolecular cyclization (lactonization) to form a butenolide under standard reaction conditions, destroying the required open-chain alkene reactivity. The ethyl ester is also specifically selected over the methyl ester in many scale-up routes to tune the boiling point and minimize evaporative losses during solvent exchange .
The 2,2-dimethyl-1,3-dioxolane (acetonide) protecting group is critical for maintaining the structural integrity of the α,β-unsaturated ester. When compared to the unprotected baseline ((S,E)-ethyl 4,5-dihydroxypent-2-enoate), which undergoes >90% spontaneous cyclization to the corresponding γ-butyrolactone derivative under mild basic or acidic conditions, the acetonide-protected target compound exhibits >98% stability as the open-chain ester . This allows it to participate efficiently in intermolecular reactions, such as Michael additions, which are structurally impossible with the cyclized analog.
| Evidence Dimension | Open-chain stability (resistance to lactonization) |
| Target Compound Data | >98% stable as open-chain ester |
| Comparator Or Baseline | Unprotected (S,E)-ethyl 4,5-dihydroxypent-2-enoate (>90% spontaneous lactonization) |
| Quantified Difference | >88% higher retention of open-chain reactivity |
| Conditions | Standard mildly basic/acidic synthetic conditions at room temperature |
Buyers must procure the acetonide-protected form to ensure the compound functions as an alkene electrophile rather than prematurely degrading into a dead-end lactone.
The pre-installed (S)-stereocenter at the γ-position exerts strong substrate-directing effects in downstream functionalizations. In standard substrate-directed conjugate addition protocols, the (S)-acetonide group provides a strong facial bias, yielding diastereomeric ratios (dr) typically exceeding 95:5 for the newly formed stereocenters . If a generic racemic mixture were procured, the resulting product would be a 1:1 mixture of enantiomeric products, requiring chiral separations. The specific (S)-configuration ensures that the synthetic trajectory aligns precisely with natural product targets.
| Evidence Dimension | Diastereomeric ratio (dr) in downstream additions |
| Target Compound Data | >95:5 dr (substrate-controlled) |
| Comparator Or Baseline | Racemic ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate (~1:1 mixture of enantiomers) |
| Quantified Difference | Elimination of 50% off-target enantiomeric waste |
| Conditions | Substrate-directed conjugate additions |
Procuring the enantiopure (S)-isomer eliminates the need for downstream chiral resolution, directly doubling the effective yield of the desired stereoisomer.
While the methyl ester analog is chemically similar, the ethyl ester (CAS 64520-58-7) is frequently prioritized in procurement for scale-up due to its boiling point of 115-117 °C at 12 mmHg . This provides measurable reductions in evaporative losses during vacuum stripping (e.g., at 10-20 mmHg) compared to the more volatile methyl ester. Additionally, the ethyl ester alters the solubility profile of downstream intermediates, often facilitating crystallization and reducing the reliance on chromatographic purification.
| Evidence Dimension | Boiling point / Handling volatility |
| Target Compound Data | 115-117 °C at 12 mmHg |
| Comparator Or Baseline | Methyl ester analog (lower boiling point, higher volatility) |
| Quantified Difference | Measurable reduction in evaporative mass loss during vacuum concentration |
| Conditions | Laboratory and pilot-scale rotary evaporation / vacuum stripping at 10-20 mmHg |
The ethyl ester provides specific physical handling characteristics that reduce material loss during standard process chemistry operations.
Due to its stable open-chain alkene and pre-installed (S)-stereocenter, this compound is procured as a starting material for synthesizing the polyol backbones of macrolide antibiotics and polyketide natural products. The acetonide group survives the carbon-carbon bond-forming steps and can be orthogonally deprotected later in the sequence .
While the acetonide prevents premature lactonization during initial cross-coupling or Michael addition steps, controlled acidic deprotection of the downstream intermediates allows for the deliberate, high-yielding formation of heavily functionalized, stereopure γ-butyrolactones, which are core motifs in many APIs .
The electron-deficient α,β-unsaturated ester serves as an effective dienophile. The adjacent chiral dioxolane ring induces high facial selectivity during the cycloaddition, making it a procured building block of choice for constructing chiral cyclohexene derivatives without requiring expensive chiral Lewis acid catalysts .